Cas no 121064-74-2 (Tanshinone VI)
Tanshinone VI Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Phenanthrenedione,1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione
- TANSHINONE VI
- DANSHENXINKUN A
- Sodium tanshinone VI 1-phenolate
- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-3,4-phenanthrenedione
- 1-Hydroxy-2-(2-hydroxy-1-methylethyl)-8-methylphenanthrene-3,4-dione
- CS-0024046
- 3-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-1,4-dione
- DTXSID20923661
- 231292-03-8
- 1,4-Phenanthrenedione, 3-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- 3,4-Phenanthrenedione, 1-hydroxy-2-(2-hydroxy-1-methylethyl)-8-methyl-
- AC-34178
- SCHEMBL14417698
- MS-24242
- BDBM50476406
- I91BP9H8PF
- XD176696
- AKOS040760361
- AKOS032949036
- 121064-74-2
- 1-HYDROXY-2-(1-HYDROXYPROPAN-2-YL)-8-METHYL-3,4-DIHYDROPHENANTHRENE-3,4-DIONE
- UNII-I91BP9H8PF
- CHEMBL390741
- HY-N3680
- 65907-75-7
- Tanshinone VI
-
- Inchi: 1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
- InChI Key: GRGPQNRHXNRJFL-UHFFFAOYSA-N
- SMILES: OC1C2C=CC3C(C)=CC=CC=3C=2C(C(C=1C(C)CO)=O)=O
Computed Properties
- Exact Mass: 296.10500
- Monoisotopic Mass: 296.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.374±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 527.7±50.0 °C at 760 mmHg
- Flash Point: 287.0±26.6 °C
- Refractive Index: 1.691
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 74.60000
- LogP: 2.81110
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Tanshinone VI Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tanshinone VI Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T700360-10mg |
Tanshinone VI |
121064-74-2 | 10mg |
$603.00 | 2023-05-17 | ||
| TRC | T700360-50mg |
Tanshinone VI |
121064-74-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T700360-100mg |
Tanshinone VI |
121064-74-2 | 100mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T700360-250mg |
Tanshinone VI |
121064-74-2 | 250mg |
$ 9200.00 | 2023-09-05 | ||
| TRC | T700360-2.5mg |
Tanshinone VI |
121064-74-2 | 2.5mg |
$173.00 | 2023-05-17 | ||
| TRC | T700360-25mg |
Tanshinone VI |
121064-74-2 | 25mg |
$1378.00 | 2023-05-17 |
Tanshinone VI Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Tanshinone VI
Tanshinone VI: A Comprehensive Overview
Tanshinone VI, also known by its CAS number 121064-74-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and traditional medicine. This compound is a member of the tanshinones, a class of lipophilic compounds derived from the roots of Salvia miltiorrhiza, commonly known as red sage. Tanshinone VI has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases, inflammation, and oxidative stress-related conditions.
Recent studies have highlighted the anti-inflammatory properties of Tanshinone VI, which are mediated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Tanshinone VI could be a promising candidate for the development of novel anti-inflammatory agents. Furthermore, research has demonstrated that Tanshinone VI exhibits antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a potential candidate for combating age-related diseases and conditions associated with oxidative damage.
The cardiovascular benefits of Tanshinone VI have also been extensively investigated. Studies have shown that this compound can improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. These effects are particularly relevant in the context of cardiovascular diseases such as atherosclerosis and hypertension. A recent clinical trial published in the journal Nature Medicine reported that Tanshinone VI significantly reduced blood pressure in hypertensive patients when administered as part of a combination therapy.
In addition to its pharmacological properties, Tanshinone VI has been explored for its potential in cancer therapy. Preclinical studies have demonstrated that Tanshinone VI can induce apoptosis in various cancer cell lines, including breast, liver, and prostate cancer cells. The mechanism underlying this effect involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that Tanshinone VI could be a valuable addition to the arsenal of anticancer agents.
The synthesis and isolation of Tanshinone VI have also been subjects of recent research. Traditional extraction methods from Salvia miltiorrhiza roots are still widely used; however, advancements in chemical synthesis have enabled the production of Tanshinone VI in vitro with higher yields and purity. These developments are expected to facilitate large-scale production and clinical trials.
Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and safety profile of Tanshinone VI. Ongoing clinical trials are focusing on optimizing dosing regimens, evaluating long-term safety, and exploring combination therapies with other bioactive compounds. The integration of modern pharmacological techniques with traditional herbal medicine is expected to unlock new avenues for the application of Tanshinone VI in treating complex diseases.
In conclusion, Tanshinone VI (CAS 121064-74-2) represents a valuable compound with diverse therapeutic applications. Its anti-inflammatory, antioxidant, cardiovascular protective, and anticancer properties make it a subject of intense scientific interest. As research continues to uncover its full potential, Tanshinone VI holds promise as a natural-derived therapeutic agent with broad implications for human health.
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